1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Overview
Description
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to a cyclopentane ring, making it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the cyclopentane ring, which undergoes a series of reactions to introduce the amino and carboxamide groups. The cyclopropylmethyl group is then attached through a substitution reaction.
Reaction Conditions: These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-amino-N-(cyclopropylmethyl)cyclohexane-1-carboxamide and 1-amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide share structural similarities but differ in the size of the cycloalkane ring.
Properties
IUPAC Name |
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJAUJLVAJXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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